molecular formula C18H14N4O3 B2461546 2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile CAS No. 613649-85-7

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile

Cat. No.: B2461546
CAS No.: 613649-85-7
M. Wt: 334.335
InChI Key: FWCXASFQZBZKCT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

2-(4-nitrophenyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c19-12-16-18(20-11-10-13-4-2-1-3-5-13)25-17(21-16)14-6-8-15(9-7-14)22(23)24/h1-9,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXASFQZBZKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with phenethylamine and a suitable oxazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

NPO has shown promising potential as an anticancer agent. Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC₅₀ values indicating its potency against human colon adenocarcinoma and other types of cancer .

Table 1: Anticancer Activity of NPO Derivatives

CompoundCell LineIC₅₀ Value (µM)Reference
NPOHCT-11615
NPOMCF-720
NPOA54910

The compound's mechanism of action may involve interaction with specific molecular targets, modulating activity pathways related to cancer progression.

Antimicrobial Properties

Research has also explored the antimicrobial activities of NPO, demonstrating effectiveness against various bacterial strains. The compound's structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity of NPO

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Materials Science

Due to its unique chemical structure, NPO can be utilized in the development of novel polymers and coatings. Its reactivity allows for the functionalization of surfaces, enhancing properties such as durability and chemical resistance .

Case Study 1: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with NPO resulted in a marked reduction in inflammatory markers and oxidative stress indicators. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, suggesting a protective effect against oxidative damage.

Case Study 2: Cytotoxicity in Cancer Cells

A study examining small cell lung cancer (SCLC) cell lines revealed that NPO significantly reduced cell viability at concentrations as low as 15 µM. Treated cells exhibited increased reactive oxygen species (ROS) levels and alterations in gene expression associated with oxidative stress responses, indicating potential therapeutic applications against resistant cancer types .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-5-(phenylamino)oxazole-4-carbonitrile
  • 2-(4-Nitrophenyl)-5-(ethylamino)oxazole-4-carbonitrile
  • 2-(4-Nitrophenyl)-5-(methylamino)oxazole-4-carbonitrile

Uniqueness

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile is unique due to its specific structural features, such as the phenethylamino group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, a phenethylamino group, and a nitrophenyl moiety. This structural configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, various oxazole derivatives have been tested for antibacterial and antifungal activities, showing significant inhibition against several bacterial strains. The presence of electron-withdrawing groups like nitro enhances their antibacterial efficacy .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial Strains TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
Similar Oxazole DerivativeP. aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promising results against several cancer cell lines, including those derived from breast and leukemia cancers. The mechanism involves inducing apoptosis through the activation of caspases and modulation of p53 pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction via caspase activation
U-937 (Leukemia)3.2p53 pathway modulation
HeLa (Cervical Cancer)7.5Cell cycle arrest at G0-G1 phase

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can also affect signaling pathways by interacting with specific receptors, influencing cellular responses.

Study on Anticancer Activity

In a study published in MDPI, researchers evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 and U-937 cells, with IC50 values indicating strong potential for therapeutic applications .

Study on Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of oxazole derivatives against common pathogens such as E. coli and S. aureus. The findings suggested that modifications in the chemical structure could enhance antimicrobial activity, providing insights into the design of more effective agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile, and what critical reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitrophenyl-substituted intermediates. For example, analogous compounds like 5-(4-nitrophenyl)sulfanylpyridine-2-carbonitrile are synthesized via nucleophilic substitution (e.g., NH4Cl in dioxane at 80°C) followed by cyclization with KSCN/Br₂ in acetic acid . Key factors include:

  • Temperature Control : Exothermic reactions (e.g., bromination) require precise thermal management to avoid side products.
  • Purification : Column chromatography or recrystallization (using THF/water mixtures) is critical to isolate the target compound from nitro-reduction byproducts .
  • Analytical Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using H¹/C¹³ NMR and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Vibrational Spectroscopy (IR/Raman) : Identifies functional groups (e.g., nitrophenyl C-NO₂ stretches at ~1520 cm⁻¹ and oxazole ring vibrations at ~1600 cm⁻¹). Discrepancies between experimental and DFT-calculated spectra can resolve ambiguities in tautomeric forms .
  • NMR Spectroscopy : H¹ NMR distinguishes phenethylamino protons (δ 3.5–4.0 ppm for N-CH₂), while C¹³ NMR confirms nitrophenyl carbons (δ ~148 ppm for NO₂-attached carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for nitro-group-containing intermediates prone to fragmentation .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Electronic Structure Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict charge-transfer behavior. For example, nitrophenyl groups lower LUMO energy, enhancing electrophilic reactivity .
  • Reactivity Insights : Simulate transition states for nucleophilic attacks (e.g., phenethylamino group substitution) to optimize synthetic pathways.
  • Solvent Effects : Include polarizable continuum models (PCM) to assess solvent impact on stability and reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for 2-(4-nitrophenyl)-5-(phenethylamino)oxazole derivatives across different assays?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements. For example, discrepancies in cytotoxicity (e.g., CC₅₀ variations) may arise from cell line-specific uptake efficiencies .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., nitro-reduction to amino derivatives) that may alter activity in prolonged assays .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing phenethylamino with morpholino groups) to isolate pharmacophore contributions .

Q. How can substituent modifications on the oxazole ring enhance stability or target specificity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introducing nitro or cyano groups at the 4-position increases oxidative stability but may reduce solubility. Use logP calculations to balance lipophilicity .
  • Bioisosteric Replacement : Replace the oxazole ring with thiazole (e.g., as in 2-thiazolamine derivatives) to improve metabolic stability while retaining activity .
  • Crystallography : X-ray diffraction (e.g., Acta Crystallographica data) guides steric adjustments to avoid clashes in target binding pockets .

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